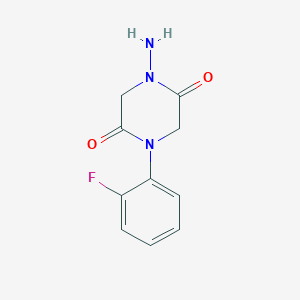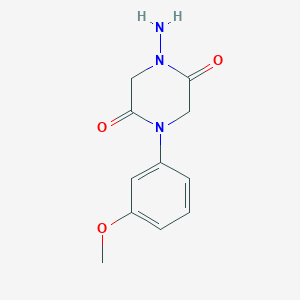![molecular formula C18H11ClN2O3S B292014 N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in recent years. It has been shown to have potential as a therapeutic agent in the treatment of various cancers, including breast cancer, leukemia, and lymphoma.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea works by inhibiting the activity of MELK, a protein kinase that is overexpressed in many types of cancer. MELK plays a key role in cell division and is required for the survival of many cancer cells. By inhibiting the activity of MELK, N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of MELK in cancer cells, which leads to the induction of apoptosis and inhibition of cell growth. In addition, N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have anti-inflammatory effects and to inhibit the growth of blood vessels, which are required for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is that it has been extensively studied in preclinical models of cancer and has shown promising results. It has also been shown to be well-tolerated in animal studies. However, one of the limitations of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One area of research is the development of more potent and selective MELK inhibitors. Another area of research is the investigation of the potential of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in clinical trials. Finally, research is needed to investigate the potential of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with thieno[3,4-c]chromen-4-one. The final step involves the reaction of the resulting intermediate with urea to form N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been studied extensively in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, leukemia, and lymphoma. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has also been shown to inhibit the activity of a protein called MELK, which is overexpressed in many types of cancer.
Propriétés
Formule moléculaire |
C18H11ClN2O3S |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C18H11ClN2O3S/c19-10-4-3-5-11(8-10)20-18(23)21-16-15-13(9-25-16)12-6-1-2-7-14(12)24-17(15)22/h1-9H,(H2,20,21,23) |
Clé InChI |
XUBHODHPHUUDQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=CC=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)


![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)